molecular formula C14H15N3O2 B6025643 2-(4-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

2-(4-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

Cat. No. B6025643
M. Wt: 257.29 g/mol
InChI Key: GPLHRZNOGBNCGI-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide, also known as MPAA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit anti-microbial activity. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines and exhibit anti-tumor activity in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide in lab experiments is its ability to exhibit anti-tumor activity in vitro and in vivo. Another advantage is its potential use as an anti-inflammatory and anti-microbial agent. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for research on 2-(4-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its anti-tumor activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its potential use as an anti-inflammatory and anti-microbial agent.

Synthesis Methods

2-(4-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide can be synthesized using several methods, including the reaction of 4-methylphenol with ethyl chloroacetate to form 4-methylphenyl-2-chloroacetate. This intermediate compound can then be reacted with hydrazine hydrate and pyrrole to form this compound. Another method involves the reaction of 4-methylphenyl-2-chloroacetate with pyrrole and hydrazine hydrate in ethanol to form this compound.

Scientific Research Applications

2-(4-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use as an anti-microbial agent, as it has been shown to exhibit activity against various bacteria and fungi.

properties

IUPAC Name

2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-11-4-6-13(7-5-11)19-10-14(18)17-16-9-12-3-2-8-15-12/h2-9,15H,10H2,1H3,(H,17,18)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLHRZNOGBNCGI-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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